Odorranain-F-RA1 peptide precursor

Antimicrobial Peptides Staphylococcus aureus MIC Assay

This 71-aa propeptide is the precursor to Odorranain-F-OA2, a 29-aa cyclic AMP with a unique safety profile: a 3.8 µg/mL MIC against S. aureus and C. albicans, yet undetectable hemolysis at 50 µg/mL. Its high selectivity index (>13) makes it a superior positive control over hemolytic analogs like Odorranain-H1. Choose this product to eliminate confounding cytotoxicity in membrane disruption assays and establish a benchmark for hemocompatibility in hit-to-lead optimization.

Molecular Formula
Molecular Weight
Cat. No. B1578453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOdorranain-F-RA1 peptide precursor
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Odorranain-F-RA1 Peptide Precursor: Procurement Specifications and Baseline Characterization for Antimicrobial Peptide Research


Odorranain-F-RA1 peptide precursor is a 71-amino acid propeptide from the skin secretions of the Golden crossband frog (Odorrana andersonii) [1]. The mature, bioactive 29-amino acid peptide (also designated Odorranain-F-OA2) [2] is a cationic antimicrobial peptide (AMP) with a calculated mass of 3142.8 Da, a net charge of +3, and a disulfide-bridged cyclic structure between Cys23 and Cys29 [3]. As a member of the brevinin/esculentin/gaegurin/rugosin superfamily, its precursor exhibits the canonical tripartite architecture (signal, acidic spacer, mature peptide) common to amphibian defense peptides [1].

Why Odorranain-F-RA1 Cannot Be Substituted with Other Odorranain-Family or Generic Amphibian Antimicrobial Peptides


The Odorranain superfamily comprises numerous peptides with highly divergent amino acid sequences, antimicrobial spectra, and safety profiles, even when isolated from the same frog species [1]. Simple functional categorization as a 'cationic antimicrobial peptide' is insufficient for experimental or procurement decision-making, as differences in sequence, length, and cyclization state directly govern potency against specific pathogens and the therapeutic index. For instance, Odorranain-H1 exhibits up to 6-fold variation in MIC across the same bacterial strains [2], while Odorranain-F-RA1 demonstrates a unique profile of moderate antimicrobial activity coupled with undetectable hemolysis [3]. Furthermore, the precursor's sequence and processing site differ significantly from those of Odorranain-NR [4], which shares only 24% sequence identity, precluding any assumption of functional equivalence. Substitution with a less-characterized or less-selective analog can lead to irreproducible antimicrobial assays or, critically, false conclusions about in vivo toxicity.

Quantitative Differentiation of Odorranain-F-RA1: Comparative Antimicrobial Potency and Hemocompatibility


Antimicrobial Potency Against Staphylococcus aureus: Odorranain-F-RA1 Demonstrates 35% Improvement Over Odorranain-H1

Odorranain-F-RA1 exhibits superior potency against S. aureus ATCC 25923 compared to the well-characterized analog Odorranain-H1. The Minimum Inhibitory Concentration (MIC) of Odorranain-F-RA1 is 3.8 μg/mL, whereas Odorranain-H1 requires 5.90 μg/mL to achieve inhibition against the same strain [1]. This represents a 35.6% lower MIC, indicating higher potency on a mass basis.

Antimicrobial Peptides Staphylococcus aureus MIC Assay

Hemolytic Activity Profile: Odorranain-F-RA1 is Non-Hemolytic at 50 μg/mL, Differentiating from Hemolytic Analogs

Odorranain-F-RA1 displays no detectable hemolytic activity against human red blood cells (RBCs) at concentrations up to 50 μg/mL [1]. This stands in stark contrast to Odorranain-H1, which demonstrates measurable hemolytic activity against rabbit RBCs even at comparable concentrations [2]. For reference, the potent antimicrobial peptide magainin 2 exhibits an HC50 of approximately 100 μg/mL under similar conditions [3], suggesting that Odorranain-F-RA1's safety margin is comparable to or exceeds that of well-established AMPs.

Hemocompatibility Therapeutic Index Cytotoxicity

Therapeutic Index for S. aureus: Odorranain-F-RA1 Outperforms Odorranain-H1 by a Factor of 1.9

The ratio of hemolytic concentration to antimicrobial MIC (HC50/MIC) is a key index of selectivity. For S. aureus, Odorranain-F-RA1 maintains a >13:1 safety window (no hemolysis at 50 μg/mL vs MIC 3.8 μg/mL) [1]. In contrast, Odorranain-H1's HC50 is estimated to be <30 μg/mL (based on reported hemolytic activity at low concentrations), yielding a selectivity index of <5:1 (5.90 μg/mL MIC) [2]. This represents a >1.9-fold improvement in predicted therapeutic index for Odorranain-F-RA1 relative to this close analog.

Therapeutic Index Selectivity Ratio Safety Margin

Antifungal Potency Against Candida albicans: Odorranain-F-RA1 is 3.1-fold More Potent than Odorranain-H1

Against the clinically relevant fungal pathogen Candida albicans ATCC 2002, Odorranain-F-RA1 demonstrates an MIC of 3.8 μg/mL [1]. This is a 3.1-fold increase in potency compared to Odorranain-H1, which exhibits an MIC of 11.80 μg/mL against the same species [2]. For researchers screening AMP libraries for antifungal lead compounds, this quantitative difference is substantial and directly impacts hit prioritization.

Antifungal Peptides Candida albicans MIC

Optimized Application Scenarios for Odorranain-F-RA1 Peptide Precursor in Antimicrobial Discovery and Bioengineering


Screening for Anti-Staphylococcal Lead Peptides with Favorable Safety Profiles

Given its 3.8 μg/mL MIC against S. aureus coupled with undetectable hemolysis at 50 μg/mL [1], Odorranain-F-RA1 is ideally suited as a reference standard or positive control in phenotypic screening assays targeting Gram-positive pathogens. Its selectivity index (>13) [1] provides a benchmark against which novel synthetic analogs can be compared for both potency and hemocompatibility. This reduces the need for early-stage cytotoxicity testing on less-characterized candidates, streamlining the hit-to-lead process.

Mechanistic Studies of Antimicrobial Peptide-Membrane Interactions Without Cytotoxic Confounders

The peptide's moderate antimicrobial activity (MIC range 3.8–7.5 μg/mL against multiple pathogens) [1] combined with its non-hemolytic nature [1] makes it an excellent tool for investigating structure-activity relationships (SAR) and membrane disruption mechanisms. Researchers can confidently attribute observed antimicrobial effects to the peptide's intrinsic membrane activity rather than confounding cytotoxicity, which is a common pitfall with more hemolytic AMPs like Odorranain-H1 [2]. This facilitates cleaner biophysical and microscopy studies.

Antifungal Screening and Combinatorial Therapy Exploration

Odorranain-F-RA1's low MIC against C. albicans (3.8 μg/mL) [1] positions it as a candidate for antifungal lead optimization. Compared to Odorranain-H1, which is 3.1-fold less potent [2], this peptide offers a stronger starting point for medicinal chemistry efforts focused on antifungal drug development. It can also be used in checkerboard assays to evaluate potential synergistic interactions with existing azole antifungals, where its membrane-disruptive mechanism may counteract resistance mechanisms.

Standardized Reference Material for Quality Control in AMP Synthesis and Bioactivity Testing

The mature peptide sequence (GFMDTAKNVAKNMAVTLLDNLKCKITKAC) [1] and its defined disulfide bond pattern provide a well-characterized target for solid-phase peptide synthesis (SPPS) and folding validation. With reported purity standards of ≥95% from commercial sources , Odorranain-F-RA1 serves as a reliable reference material for calibrating MIC assays, validating hemolysis protocols, and benchmarking the activity of newly synthesized AMP libraries. Its defined physicochemical properties (mass 3142.8 Da, pI 9.24) [1] further support its use as a system suitability standard in HPLC and mass spectrometry workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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